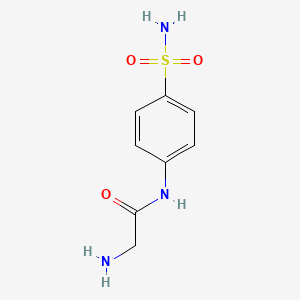

2-amino-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

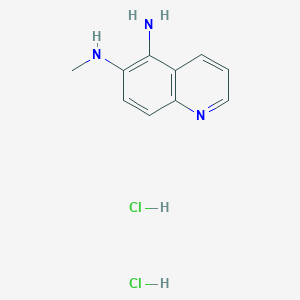

“2-amino-N-(4-sulfamoylphenyl)acetamide” is a chemical compound . It is also known as “N-(4-Sulfamoylphenyl)acetamide” and "2-Cyano-N-(4-sulfamoylphenyl)acetamide" .

Synthesis Analysis

The synthesis of “2-amino-N-(4-sulfamoylphenyl)acetamide” involves several steps. The intermediate compound “2-chloro-N-(4-sulfamoylphenyl)acetamide” is synthesized by acylation of “4-aminosulfanilamide”. The chemical structure is confirmed by spectral analysis .Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-sulfamoylphenyl)acetamide” is elucidated by 1H NMR, 13C NMR, and HRMS . The proton of the amide shows a singlet peak at δ 10.68 ppm, the protons of the amine group on the sulfanilamide show a broad singlet at δ 7.28 ppm .Chemical Reactions Analysis

The chemical reactivity and reactions of this class of compounds, to obtain biologically active novel heterocyclic moieties, is described . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

2-amino-N-(4-sulfamoylphenyl)acetamide has been explored as a synthon in heterocyclic synthesis. It serves as a building block for polyfunctionalized heterocyclic compounds, which are pivotal in drug development and various chemical processes. The synthesis and reactions of this compound demonstrate its versatility and reactivity, highlighting its significance in the synthesis of complex molecular structures (Gouda, 2014).

Cytotoxic Activity Research

This compound has been used in the synthesis of novel sulfonamide derivatives, which were tested for their cytotoxic activity against cancer cell lines. The ability to synthesize various derivatives from this compound underlines its utility in the development of potential anticancer drugs (Ghorab et al., 2015).

Antimicrobial Studies

2-amino-N-(4-sulfamoylphenyl)acetamide is an integral part of the synthesis of new heterocyclic compounds that incorporate the sulfamoyl moiety, which are explored for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, a crucial area in medical research (Darwish et al., 2014).

Antitumor Activity Investigation

The compound is used in the synthesis of acetamide, pyrrole, and pyrrolopyrimidine derivatives, among others, to evaluate their antitumor activity. This highlights its role in discovering new compounds with potential therapeutic applications in oncology (Alqasoumi et al., 2009).

Anti-inflammatory Research

2-amino-N-(4-sulfamoylphenyl)acetamide serves as a key intermediate in the synthesis of hydrazones and pyrazole derivatives, which have been tested for their anti-inflammatory activities. Such research is essential for developing new anti-inflammatory drugs (Mohammed & Nissan, 2014).

Mecanismo De Acción

Sulfonamide derivatives, such as “2-amino-N-(4-sulfamoylphenyl)acetamide”, exhibit antimicrobial and antitumor activities through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Propiedades

IUPAC Name |

2-amino-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMCOCKSWWEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-sulfamoylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)

![N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine](/img/structure/B2859112.png)

![N-benzyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)

![5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2859120.png)

![2-[[(1R,2R)-2-Hydroxycyclobutyl]amino]pyridine-4-carbonitrile](/img/structure/B2859121.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)